molecular formula C17H10O7 B125279 5-Acetyl Rhein CAS No. 875535-35-6

5-Acetyl Rhein

Cat. No. B125279
M. Wt: 326.26 g/mol
InChI Key: YBGHQNHYFJYUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound known for its pharmacological properties. Rhein itself is the active metabolite of diacetylrhein, which has been reported to be an effective antirheumatic drug. It has been shown to inhibit superoxide anion production from human neutrophils, which suggests its potential in modulating inflammatory responses .

Synthesis Analysis

The synthesis of Rhein has been achieved through a novel process that includes key steps such as stereospecific olefination and cyclisation to produce the anthracene structure . Although the provided data does not detail the synthesis of

Scientific Research Applications

Anticancer Properties

5-Acetyl Rhein, primarily found in traditional Chinese medicine herbs like rhubarb, has been shown to exhibit significant anti-cancer properties. In one study, Rhein was found to induce apoptosis in human promyelocytic leukemia cells (HL-60) via a reactive oxygen species-independent mitochondrial death pathway (Lin, Fujii, & Hou, 2003). Another study confirmed Rhein's ability to modulate superoxide anion production in human neutrophils, which may contribute to its overall therapeutic activity, including anti-cancer effects (Mian et al., 1987).

Oxidative Stress and Apoptosis

Rhein has been shown to induce oxidative stress and apoptosis in various cell types. A study demonstrated that Rhein induces oxidative stress and apoptosis in mouse blastocysts, which has implications for its use in antitumor treatments (Huang & Chan, 2017).

Pharmacological Activities

Rhein's broad pharmacological activities, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, and antimicrobial activities, were extensively reviewed, highlighting its potential as a medicinal agent (Zhou et al., 2015).

Impact on Cellular Mechanisms

Studies have shown that Rhein can impact various cellular mechanisms, such as inhibiting activator protein-1 activation and cell transformation, thus preventing carcinogenesis through a JNK-dependent pathway (Lin, Li, Fujii, & Hou, 2003).

Drug Synthesis and Metabolism

Research into the synthesis of Rhein provides insights into its production and potential uses in pharmacology (Gallagher et al., 1994). Additionally, the study of its metabolite activation, particularly regarding hepatotoxicity, highlights important considerations for its clinical applications (He et al., 2015).

Reversing Drug Resistance

Rhein has been found to reverse drug resistance in liver cancer cells by inhibiting energy metabolism and inducing mitochondrial permeability transition pore opening, providing a new approach to treating resistant cancers (Wu et al., 2018).

Renal Lesion and Dyslipidemia Amelioration

A study demonstrated that Rhein ameliorates renal lesions and dyslipidemia, offering potential therapeutic benefits for diabetic nephropathy (Gao et al., 2010).

Renoprotection and Bone Injury Protection

Rhein also exhibits renoprotective properties, which include reversing renal Klotho deficiency and protecting against kidney and bone injuries in chronic kidney disease (Zhang et al., 2017).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Acetyl Rhein . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for 5-Acetyl Rhein are not detailed in the literature, research on related compounds such as Rhein is ongoing, with a focus on understanding their pharmacological mechanisms of action from a systematic and holistic perspective .

properties

IUPAC Name

5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGHQNHYFJYUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433463
Record name 5-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl Rhein

CAS RN

875535-35-6
Record name 5-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl Rhein
Reactant of Route 2
Reactant of Route 2
5-Acetyl Rhein
Reactant of Route 3
Reactant of Route 3
5-Acetyl Rhein
Reactant of Route 4
5-Acetyl Rhein
Reactant of Route 5
Reactant of Route 5
5-Acetyl Rhein
Reactant of Route 6
5-Acetyl Rhein

Citations

For This Compound
2
Citations
XN Wang, LL Hong, JQ Kong - Journal of Agricultural and Food …, 2021 - ACS Publications
… a, Incubation of diacerein (15) with MAT and b, incubation of diacerein (15) without MAT; 15a, 15b, and 15c refer to 4-acetyl rhein, 5-acetyl rhein, and rhein, respectively. (C) Effect of …
Number of citations: 3 pubs.acs.org
KG Chauhan - lib.unipune.ac.in
… It is also known as monoacetyl rhein or 5-acetyl rhein or monoacerein. The fragment ion 282.01 confirms the loss of another acetyl group from the structure of diacerein. The loss of two …
Number of citations: 2 lib.unipune.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.